molecular formula C12H22N2OSi B13858447 5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine

5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine

Cat. No.: B13858447
M. Wt: 238.40 g/mol
InChI Key: JSWDTKISBLZJIA-UHFFFAOYSA-N
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Description

5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyldimethylsilyloxy group attached to the methyl group at the 5-position of the pyridine ring, and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) and subsequent functionalization of the pyridine ring. One common method involves the reaction of 3-aminopyridine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine to form the silyl-protected intermediate. This intermediate is then further reacted with formaldehyde to introduce the methyl group, followed by deprotection to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while reduction can yield primary or secondary amines.

Scientific Research Applications

5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The silyloxy group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The amine group can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine
  • 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine
  • tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Uniqueness

5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine is unique due to the presence of both the silyloxy and amine groups, which confer distinct chemical properties and reactivity. The silyloxy group provides protection and stability, while the amine group offers versatility in chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C12H22N2OSi

Molecular Weight

238.40 g/mol

IUPAC Name

5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-amine

InChI

InChI=1S/C12H22N2OSi/c1-12(2,3)16(4,5)15-9-10-6-11(13)8-14-7-10/h6-8H,9,13H2,1-5H3

InChI Key

JSWDTKISBLZJIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=CN=C1)N

Origin of Product

United States

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